molecular formula C17H22N4O2S B6750763 N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide

N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B6750763
M. Wt: 346.4 g/mol
InChI Key: OUVGYADRMCCKAR-UHFFFAOYSA-N
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Description

N-(3-benzyl-3-azabicyclo[310]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-16(8-18-20(12)2)24(22,23)19-17-14-10-21(11-15(14)17)9-13-6-4-3-5-7-13/h3-8,14-15,17,19H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVGYADRMCCKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2C3C2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps. The initial step often includes the formation of the azabicyclo[3.1.0]hexane core, followed by the introduction of the benzyl group. Subsequent steps involve the attachment of the pyrazole and sulfonamide groups under controlled conditions. Common reagents used in these reactions include various sulfonyl chlorides and pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine dihydrochloride
  • (3-benzyl-3-azabicyclo[3.1.0]hexan-2-one)

Uniqueness

N-(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)-1,5-dimethylpyrazole-4-sulfonamide is unique due to its specific combination of functional groups and its bicyclic structure.

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